molecular formula C10H19ClO2 B14732993 2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane CAS No. 6282-95-7

2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane

Cat. No.: B14732993
CAS No.: 6282-95-7
M. Wt: 206.71 g/mol
InChI Key: OQXUFCOWGBRGRD-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane is an organic compound belonging to the class of dioxanes Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms This specific compound is notable for its unique structure, which includes a chloromethyl group, an ethyl group, and a propyl group attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-ethyl-4-propyl-1,3-dioxane with chloromethylating agents such as chloromethyl methyl ether in the presence of a catalyst like zinc chloride. The reaction is carried out under acidic conditions to facilitate the chloromethylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.

    Reduction Reactions: Products include alkanes and alcohols.

Scientific Research Applications

2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound’s effects are mediated through pathways involving nucleophilic substitution and oxidation-reduction reactions, which can alter the activity of enzymes and other proteins.

Comparison with Similar Compounds

2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane can be compared with other similar compounds, such as:

    2-(Chloromethyl)-1,3-dioxane: Lacks the ethyl and propyl groups, resulting in different reactivity and applications.

    5-Ethyl-4-propyl-1,3-dioxane:

    2-(Chloromethyl)-5-methyl-1,3-dioxane: Contains a methyl group instead of an ethyl group, leading to variations in its chemical properties.

Properties

CAS No.

6282-95-7

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

2-(chloromethyl)-5-ethyl-4-propyl-1,3-dioxane

InChI

InChI=1S/C10H19ClO2/c1-3-5-9-8(4-2)7-12-10(6-11)13-9/h8-10H,3-7H2,1-2H3

InChI Key

OQXUFCOWGBRGRD-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(COC(O1)CCl)CC

Origin of Product

United States

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